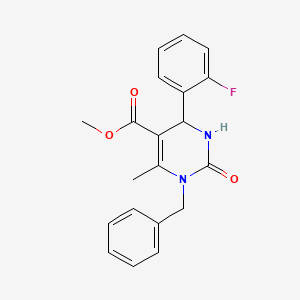

Methyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a benzyl group at position 1, a 2-fluorophenyl substituent at position 4, and a methyl ester at position 3. DHPMs are structurally related to the Biginelli reaction products, which are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

This compound’s structural uniqueness lies in the combination of a 2-fluorophenyl group (electron-withdrawing) and a benzyl group (bulky, lipophilic), which may enhance target binding and metabolic stability compared to simpler analogs. Below, we systematically compare its properties with similar DHPM derivatives.

Properties

IUPAC Name |

methyl 3-benzyl-6-(2-fluorophenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-13-17(19(24)26-2)18(15-10-6-7-11-16(15)21)22-20(25)23(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMHBKWLFBQTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C24H25FN4O5

- Molecular Weight : 468.48 g/mol

- CAS Number : 518048-02-7

- SMILES Representation : CN1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCc2ccccc2)C(=O)NCc3ccc(F)cc3)O

These properties indicate a complex structure that may contribute to its biological activity.

This compound exhibits various biological activities:

- Antiviral Activity : The compound has been studied for its potential as an anti-HIV agent. It acts by inhibiting viral replication through interference with specific viral enzymes .

- Enzyme Inhibition : It has shown promise as an enzyme inhibitor, particularly in pathways relevant to cancer and metabolic disorders. The inhibition of certain enzymes can lead to reduced tumor growth and improved metabolic profiles .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of this compound against HIV, researchers found that the compound significantly reduced viral load in infected cell lines. The mechanism was attributed to the inhibition of reverse transcriptase activity.

Study 2: Enzyme Inhibition in Cancer Models

Another study focused on the compound's role as an enzyme inhibitor in cancer models. It was found to inhibit key enzymes involved in tumor metabolism, leading to decreased proliferation of cancer cells. This suggests potential applications in cancer therapy.

Study 3: Anti-inflammatory Properties

Research examining the anti-inflammatory effects revealed that the compound reduced pro-inflammatory cytokine levels in vitro. This finding indicates its potential use in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Data Table of Biological Activities

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs arise from substitutions at positions 1, 4, and 5 (Table 1).

Table 1: Structural Comparison of DHPM Derivatives

Key Observations:

- Position 4 (Aryl Substituents): 2-Fluorophenyl (Target): The ortho-fluoro substituent may enhance metabolic stability and binding affinity through steric and electronic effects . 4-Cyanophenyl (): The para-cyano group increases polarity, reducing solubility (27% yield) compared to fluorophenyl derivatives . 4-Bromo-2-hydroxyphenyl (): The hydroxyl group enables hydrogen bonding, improving crystallinity (mp 231–232°C) .

- Position 5 (Ester Groups): Methyl esters (target, –3) are more polar than ethyl esters (), affecting solubility and hydrolysis rates .

Table 2: Cytotoxicity and Enzyme Inhibition Data

Key Observations:

- The target compound’s 2-fluorophenyl group is associated with potent TP inhibition (IC50 = 9.6 µM in ), suggesting that fluorine’s electronegativity enhances enzyme binding .

- Bulky substituents (e.g., 3-nitrophenyl in ) reduce cytotoxicity, likely due to steric hindrance .

- The benzyl group in the target compound may further optimize interactions with hydrophobic enzyme pockets, though direct data are needed.

Thermodynamic and Solubility Properties

Table 3: Thermodynamic Data for Methyl 6-Methyl-2-Oxo-4-Phenyl-... ()

| Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Observations |

|---|---|---|---|

| Isopropanol | 22.1 | 58.3 | Moderate solubility due to H-bonding |

| Ethyl Acetate | 18.7 | 49.6 | Higher solubility than benzene |

| Benzene | 15.4 | 41.2 | Low solubility; dominated by dispersion forces |

Key Observations:

- The target compound’s benzyl group may reduce solubility in polar solvents (e.g., isopropanol) compared to phenyl analogs due to increased hydrophobicity .

- Methyl esters generally exhibit higher solubility in polar aprotic solvents than ethyl esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.